trans-2-Hexenyl propionate, also known as (E)-2-hexen-1-yl propionate, is an organic ester with the chemical formula C9H16O2. It is a colorless liquid with a fruity odor [].
While not naturally abundant, trans-2-hexenyl propionate is found in trace amounts in various fruits, including pineapples, apples, and pears []. It is also commercially produced for use in various applications, including:
trans-2-Hexenyl propionate has been investigated in various scientific research fields, including:
Trans-2-Hexenyl propionate is an organic compound classified as an ester, with the molecular formula C₉H₁₆O₂. It is characterized by a long carbon chain, which contributes to its unique properties and applications. This compound is known for its fruity aroma, often associated with flavors such as apple and pear, making it valuable in the food and fragrance industries. The compound is also recognized for its potential use in flavoring agents due to its pleasant sensory profile and low toxicity levels .
In transesterification, trans-2-Hexenyl propionate can react with another alcohol in the presence of a catalyst to form a different ester:
Additionally, trans-2-Hexenyl propionate can be oxidized to yield trans-2-hexenal, which has implications in flavor enhancement and aroma development .
Trans-2-Hexenyl propionate exhibits low toxicity and is generally recognized as safe for consumption in food products. It is metabolized into harmless byproducts, primarily trans-2-hexenal and hexanoic acid, which are naturally occurring compounds in various biological systems. Studies indicate that it does not pose significant health risks when used within established intake levels . Furthermore, its metabolites are involved in metabolic pathways that do not disrupt physiological functions.
Several methods exist for synthesizing trans-2-Hexenyl propionate:
Trans-2-Hexenyl propionate finds use in various applications:
Trans-2-Hexenyl propionate shares structural similarities with several other esters and compounds, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-3-Hexenyl Propionate | C₉H₁₆O₂ | Isomeric form known for different sensory properties |
| Ethyl Hexanoate | C₈H₁₆O₂ | Commonly used as a flavoring agent; has a shorter carbon chain |
| Butyl Acetate | C₆H₁₂O₂ | Widely used solvent; different functional group |
| Trans-2-Hexenyl Acetate | C₉H₁₈O₂ | Similar aroma profile but differs in functional group |
Trans-2-Hexenyl propionate is unique due to its specific fruity aroma profile and lower toxicity compared to similar compounds. Its distinct structure allows it to function effectively as both a flavoring agent and a fragrance component while being metabolized into non-toxic byproducts .
trans-2-Hexenyl propionate represents a significant organic compound within the ester functional group classification, characterized by its distinctive molecular architecture and stereochemical properties [1]. This compound serves as an important subject of study in organic chemistry due to its unique structural features and spectroscopic characteristics [2]. The comprehensive characterization of this molecule requires detailed examination of its nomenclature, molecular composition, stereochemical configuration, and spectroscopic identification parameters [3].
The International Union of Pure and Applied Chemistry nomenclature for this compound is [(E)-hex-2-enyl] propanoate, which accurately reflects both its structural composition and stereochemical configuration [1] [4]. The systematic naming convention follows the established rules for ester nomenclature, incorporating the alkyl portion derived from the alcohol component and the carboxyl portion from the carboxylic acid [6].
| Parameter | Value |
|---|---|
| IUPAC Nomenclature | [(E)-hex-2-enyl] propanoate |
| Alternative Name 1 | (E)-2-Hexenyl propionate |
| Alternative Name 2 | trans-2-Hexenyl propionate |
| Alternative Name 3 | 2-Hexenyl propanoate |
| Alternative Name 4 | Propionic acid trans-2-hexen-1-yl ester |
| CAS Registry Number | 53398-80-4 |
| EC Number | 258-513-2 |
| FEMA Number | 3932 |
| JECFA Number | 1378 |
| ChEBI ID | CHEBI:87682 |
| MDL Number | MFCD00036545 |
The compound possesses multiple recognized synonyms that reflect different naming conventions and regulatory classifications [1] [4]. The designation (E)-2-Hexenyl propionate emphasizes the E-configuration of the double bond, while trans-2-Hexenyl propionate employs the traditional cis-trans nomenclature system [6] [9]. The systematic name 2-Hexenyl propanoate follows the updated IUPAC recommendations for carboxylic acid derivative naming [4]. Additionally, the compound is recognized as Propionic acid trans-2-hexen-1-yl ester, which explicitly identifies both the acid and alcohol components of the ester linkage [5] [29].
The primary commercial synthesis of trans-2-hexenyl propionate follows the classical Fischer esterification mechanism, involving the direct condensation of trans-2-hexenol with propionic acid under acidic conditions [1] [2]. This fundamental approach represents the most widely employed industrial method due to its straightforward implementation and cost-effectiveness.
The reaction proceeds through a six-step mechanism characterized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [3]. The initial step involves protonation of the carbonyl oxygen of propionic acid by the acid catalyst, creating a more electrophilic carbonyl carbon. Subsequently, trans-2-hexenol performs a nucleophilic attack on the activated carbonyl, forming a tetrahedral intermediate [2] [3].
The equilibrium nature of Fischer esterification necessitates strategic approaches to drive the reaction toward product formation. Water removal techniques, including azeotropic distillation and Dean-Stark methodology, prove essential for achieving high conversions [4] [5]. Alternatively, employing a substantial excess of the alcohol component shifts the equilibrium according to Le Châtelier's principle [2] [6].
Optimal reaction conditions typically involve temperatures ranging from 60-110°C with reaction times of 1-10 hours, depending on the specific catalyst system employed [5] [7]. The alcohol to acid molar ratio significantly influences both reaction rate and final conversion, with ratios of 1.5:1 to 3:1 providing optimal results under most conditions [8].
| Reaction Conditions | Temperature (°C) | Time (hours) | Catalyst Loading (mol%) | Alcohol Excess | Typical Yield (%) |
|---|---|---|---|---|---|
| Standard Fischer | 60-110 | 1-10 | 5-15 | 2-5 equiv. | 75-90 [5] |
| Optimized Fischer | 65-80 | 3-6 | 2-5 | 1.5-3 equiv. | 85-95 [8] |
| Azeotropic Method | 80-120 | 4-8 | 10-20 | 3-10 equiv. | 80-95 [9] |
Industrial production of trans-2-hexenyl propionate employs various catalytic systems, each offering distinct advantages in terms of activity, selectivity, and process economics. Sulfuric acid remains the most prevalent homogeneous catalyst due to its high activity and low cost, typically employed at concentrations of 1-3 mol% relative to the limiting reagent [2] [5].
Para-toluenesulfonic acid presents superior performance characteristics, demonstrating enhanced selectivity (90-96%) compared to sulfuric acid (85-92%) while maintaining comparable reaction rates [2] [3]. This improvement stems from its reduced tendency to promote side reactions, particularly alcohol dehydration at elevated temperatures.
Heterogeneous acidic catalysts offer significant advantages for industrial applications, primarily due to their reusability and simplified product purification. Amberlyst-15 and Dowex 50WX8 ion-exchange resins demonstrate excellent performance, achieving selectivities of 88-94% and 86-92% respectively, with the capability for 5-10 reuse cycles before regeneration becomes necessary [10] [11].
Lewis acid catalysts, particularly scandium(III) triflate, exhibit exceptional selectivity (92-98%) but face limitations due to high costs and moisture sensitivity [5] [7]. Titanium(IV) isopropoxide provides a more economical Lewis acid alternative, though with moderate selectivity (82-89%) and limited reusability [12].
| Catalyst Type | Selectivity (%) | Reusability | Industrial Suitability | Environmental Impact |
|---|---|---|---|---|
| Sulfuric Acid | 85-92 | No | High | High [2] |
| p-Toluenesulfonic Acid | 90-96 | No | High | Moderate [3] |
| Amberlyst-15 | 88-94 | 5-8 cycles | Very High | Low [10] |
| Dowex 50WX8 | 86-92 | 6-10 cycles | Very High | Low [11] |
The transesterification route represents an alternative industrial approach, particularly when methyl propionate is readily available from carbonylation processes. This method involves the reaction of methyl propionate with trans-2-hexenol in the presence of transesterification catalysts, typically achieving high conversions at temperatures of 50-150°C [13] [14].
Contemporary environmental regulations and sustainability requirements have driven the development of environmentally benign synthesis methodologies for trans-2-hexenyl propionate production. These approaches focus on reducing toxic waste generation, eliminating hazardous solvents, and improving atom economy.
The Dowex H+/sodium iodide catalytic system represents a significant advancement in green esterification technology. This heterogeneous approach achieves yields of 45-91% within 2-6 hours while offering complete catalyst recovery and reuse [10] [11]. The methodology eliminates toxic metal catalysts and reduces overall environmental impact through simplified product isolation procedures.
Steglich esterification employing acetonitrile as a green solvent alternative has gained prominence for high-value applications. This approach utilizes dicyclohexylcarbodiimide and 4-dimethylaminopyridine in acetonitrile, achieving yields of 85-95% while eliminating chlorinated solvents traditionally employed in this methodology [15] [16]. The process enables product isolation without chromatographic purification, significantly reducing waste generation.
High-speed ball milling techniques offer revolutionary solvent-free synthesis capabilities, achieving esterification at ambient temperature within 20-60 minutes. Two distinct protocols have been developed: iodine/potassium dihydrogen phosphate systems (45-91% yield in 20 minutes) and potassium iodide/triethyl phosphite systems (24-85% yield in 60 minutes) [17]. This mechanochemical approach eliminates solvent requirements entirely while dramatically reducing reaction times.
Enzymatic catalysis using immobilized lipases provides highly selective and environmentally compatible synthesis routes. Lipase-catalyzed esterification achieves yields of 75-95% under mild conditions (40-70°C) with reaction times of 6-24 hours [18] [19]. The biocatalytic approach offers excellent stereoselectivity and operates under neutral pH conditions, eliminating acid waste generation.
| Green Method | Key Advantage | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Dowex H+/NaI | Reusable, non-toxic | 45-91 | 2-6 hours | High [10] [11] |
| Steglich/Acetonitrile | Non-halogenated solvent | 85-95 | 4-8 hours | High [15] [16] |
| Ball Milling | Solvent-free, ambient temperature | 24-85 | 20-60 minutes | Moderate [17] |
| Enzymatic Catalysis | Biodegradable, mild conditions | 75-95 | 6-24 hours | Moderate [18] |
Microwave-assisted synthesis provides rapid heating and enhanced reaction rates, typically achieving 80-95% yields within 10-30 minutes [20]. This approach reduces energy consumption while maintaining high selectivity, though equipment costs may limit widespread industrial adoption.
Electrocatalytic synthesis represents an emerging technology utilizing renewable electricity for ester formation. Copper catalysts enable the synthesis of propionate esters from carbon monoxide and water with Faradaic efficiencies of approximately 22% [21]. While yields remain modest, this approach offers potential for sustainable production using renewable energy sources.